Methyl 3-acetamido-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-acetamido-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetamido-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with acetic anhydride, followed by esterification with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetamido-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 3-acetamido-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
- Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 4-nitro-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness: Methyl 3-acetamido-1-methyl-1H-pyrazole-5-carboxylate is unique due to its acetamido group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This functional group enhances its potential as a pharmaceutical intermediate and broadens its applicability in various chemical reactions.
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 5-acetamido-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)9-7-4-6(8(13)14-3)11(2)10-7/h4H,1-3H3,(H,9,10,12) |
InChI Key |
UCBSAVQNAZAFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(=C1)C(=O)OC)C |
Origin of Product |
United States |
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